1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

Description

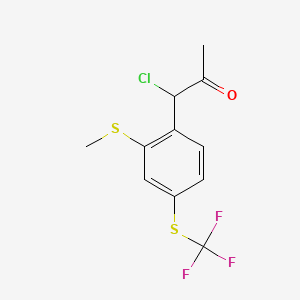

1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1805887-89-1) is a chlorinated propanone derivative featuring a disubstituted aromatic ring with methylthio (SMe) and trifluoromethylthio (SCF₃) groups at the 2- and 4-positions, respectively . Its molecular formula is C₁₁H₁₀ClF₃OS₂, with a molecular weight of 314.8 g/mol. The compound’s structure (SMILES: CSc1ccc(C(Cl)C(C)=O)c(SC(F)(F)F)c1) highlights its unique electronic and steric profile, driven by the electron-withdrawing SCF₃ group and the moderately electron-donating SMe group.

Properties

Molecular Formula |

C11H10ClF3OS2 |

|---|---|

Molecular Weight |

314.8 g/mol |

IUPAC Name |

1-chloro-1-[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-4-3-7(5-9(8)17-2)18-11(13,14)15/h3-5,10H,1-2H3 |

InChI Key |

DFBQBGQRETWHAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)SC)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

The molecular architecture of 1-chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one necessitates a disconnection strategy focusing on the propan-2-one backbone and the polysubstituted benzene ring. Retrosynthetic pathways bifurcate into:

- Aryl ketone construction via Friedel-Crafts acylation or malonate coupling.

- Stepwise introduction of sulfur-containing groups (methylthio and trifluoromethylthio) through nucleophilic aromatic substitution or radical-mediated thiolation.

Key precursors include 3,4-disubstituted chlorobenzenes, where the methylthio and trifluoromethylthio groups occupy the 2- and 4-positions, respectively. The propan-2-one moiety is typically introduced via acyl chloride intermediates or Claisen condensation.

Direct Synthesis via Sequential Chlorination and Thiolation

Initial Benzene Ring Functionalization

The synthesis begins with 3,4-dimethyl chlorobenzene as the foundational substrate:

- Chlorination under UV irradiation :

- Fluorine-chlorine exchange :

Thiolation for Methylthio and Trifluoromethylthio Groups

Introducing sulfur functionalities proceeds via two parallel routes:

Methylthio Group Installation

- Mercaptan alkylation :

Trifluoromethylthio Group Introduction

- Radical trifluoromethylthiolation :

- Using AgSCF₃ and K₂S₂O₈ in acetonitrile at 80°C to graft SCF₃ onto the para position.

- Limitation: Competing side reactions necessitate careful stoichiometric control (1:1.2 molar ratio of aryl chloride to AgSCF₃).

Propan-2-One Backbone Assembly

Malonate coupling :

Chlorination at the α-position :

Alternative Pathway: Pre-functionalized Aryl Building Blocks

Synthesis of 2-(Methylthio)-4-(Trifluoromethylthio)Acetophenone

- Friedel-Crafts acylation :

- Reacting acetyl chloride with 1,3-disubstituted benzene (pre-installed with methylthio and trifluoromethylthio groups) using AlCl₃ catalyst.

- Regioselectivity: The electron-withdrawing SCF₃ group directs acylation to the para position relative to SCH₃.

- Yield: 68–72%.

Industrial-Scale Optimization and Challenges

Catalytic System Advancements

Solvent Selection and Waste Management

Chemical Reactions Analysis

1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the formation of corresponding oxidized or reduced products.

Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may investigate its activity against various biological targets.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to engage in various chemical interactions, which can modulate the activity of enzymes, receptors, or other proteins. The exact pathways and targets involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one | 1805887-89-1 | C₁₁H₁₀ClF₃OS₂ | 314.8 | 2-SMe, 4-SCF₃ |

| 1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one | - | C₁₁H₁₀ClF₃OS₂ | ~314.8 | 3-SMe, 4-SCF₃ (positional isomer) |

| 1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one | 1806557-19-6 | C₁₁H₁₁ClF₂O₂S | 280.72 | 2-OCHF₂, 5-SMe |

| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | - | C₁₀H₁₂ClN₂O₂ | 242.67 | 4-OCH₃, hydrazinylidene group |

| 3-Chloro-1-(thiophen-2-yl)propan-1-one | - | C₇H₇ClOS | 174.65 | Thiophene-2-yl, 3-Cl |

Key Observations :

- Substituent Effects :

- The SCF₃ group in the target compound is a strong electron-withdrawing group, reducing aromatic ring reactivity toward electrophilic substitution compared to analogs with electron-donating groups (e.g., 4-OCH₃ in the hydrazinylidene derivative) .

- Positional Isomerism : The 2-SMe/4-SCF₃ configuration (target compound) vs. 3-SMe/4-SCF₃ () may alter steric interactions and electronic delocalization, impacting crystallization behavior and solubility .

- Molecular Weight : The target compound has a higher molecular weight than analogs with simpler substituents (e.g., thiophene or hydrazinylidene derivatives), primarily due to the SCF₃ group’s contribution .

Stability and Reactivity

Structural and Crystallographic Insights

- Single-crystal X-ray studies on analogs (e.g., ) reveal planar hydrazinylidene moieties and intramolecular hydrogen bonding, which stabilize their conformations. For the target compound, steric clashes between the 2-SMe and 4-SCF₃ groups might distort the propanone moiety, affecting packing efficiency in crystalline states .

Biological Activity

1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806455-06-0, is an organic compound characterized by its unique structural features, including a chloro group, methylthio group, and trifluoromethylthio group. Its molecular formula is CHClFOS, and it has a molecular weight of approximately 314.77 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The presence of the chloro and methylthio groups enhances its binding affinity to active sites of enzymes, which can lead to significant alterations in biochemical pathways. This property makes it a candidate for research into enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance, studies have shown that it can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. In vitro assays demonstrated that this compound was more effective than known inhibitors like brequinar and teriflunomide, suggesting its potential as a tool for immunosuppressive therapies .

Study 1: Enzyme Inhibition

In a study examining the inhibition of DHODH by various compounds, this compound was identified as a potent inhibitor. The study utilized both enzymatic assays and cellular models to assess the compound's efficacy against viral replication and cellular growth. The results indicated a significant reduction in cell viability at varying concentrations, supporting its potential as an immunosuppressive agent .

Study 2: Antimicrobial Activity

Although direct studies on the antimicrobial activity of this specific compound are scarce, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. Future research should focus on isolating the effects of this compound to determine its specific antimicrobial properties.

Data Table: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | CHClFOS | Chloro, Methylthio, Trifluoromethylthio | Enzyme inhibition, potential antimicrobial |

| 1-Chloro-1-(4-methylthio-2-trifluoromethylthio)phenyl)propan-2-one | CHClFOS | Chloro, Methylthio, Trifluoromethylthio | Enzyme inhibition |

| 1-Chloro-1-(4-chloro-2-methylphenyl)propan-2-one | CHClOS | Chloro, Methylthio | Different reactivity profile |

Q & A

Q. What are the recommended synthetic routes for 1-chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one?

Synthetic strategies for analogous chlorinated propanones involve condensation reactions with hydrazine derivatives or nucleophilic substitution at the ketone position. For example, structurally related compounds like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one were synthesized by reacting hydrazine derivatives with substituted phenyl groups under acidic conditions . For the target compound, introducing methylthio and trifluoromethylthio groups may require selective thioether formation using sulfur nucleophiles (e.g., NaSMe and CF₃S− sources) followed by Friedel-Crafts acylation or similar ketone-forming reactions.

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography: Use HPLC or GC-MS to assess purity, especially given the presence of sulfur and fluorine substituents, which may introduce polar interactions.

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., methylthio vs. trifluoromethylthio on the phenyl ring) via chemical shifts and coupling patterns.

- FT-IR: Verify carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-S/C-F vibrations.

- Mass spectrometry (HRMS): Validate molecular formula (C₁₁H₉ClF₃OS₂) with isotopic patterns for Cl and S .

Q. What crystallographic methods are suitable for determining its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) is ideal. Use the SHELX suite (e.g., SHELXL for refinement) to resolve the structure, particularly to confirm stereochemistry and substituent orientation. For sulfur-containing compounds, high-resolution data (e.g., Cu-Kα radiation) and low-temperature (100 K) measurements improve accuracy. The R-factor should ideally be <0.05 for reliable results .

Advanced Research Questions

Q. How do the electronic effects of methylthio (SMe) and trifluoromethylthio (SCF₃) groups influence reactivity?

- Electron donation/withdrawal: SMe is weakly electron-donating via resonance, while SCF₃ is strongly electron-withdrawing due to the -I effect of fluorine. This creates an electronic asymmetry on the phenyl ring, affecting regioselectivity in subsequent reactions (e.g., electrophilic substitution).

- Computational analysis: Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and frontier molecular orbitals. This predicts sites for nucleophilic/electrophilic attack .

Q. What metabolic pathways are plausible for this compound in biological systems?

Analogous sulfur-containing ketones undergo oxidative metabolism. For example, 1-[4-(methylthio)phenyl]propan-2-one (a metabolite of 4-MTA) is reduced to its alcohol form or undergoes side-chain degradation to thiobenzoic acids . For the target compound:

- Phase I metabolism: Cytochrome P450 enzymes may oxidize the thioether groups (SMe/SCF₃) to sulfoxides or sulfones.

- Phase II metabolism: Glucuronidation or sulfation of hydroxylated intermediates.

Validate using in vitro hepatocyte assays or LC-MS/MS to track metabolites.

Q. How can computational modeling predict its interaction with biological targets?

- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cytochrome P450 isoforms) or receptors.

- MD simulations: Assess stability of ligand-protein complexes over nanosecond timescales (GROMACS/AMBER). Focus on sulfur-fluorine interactions with hydrophobic binding pockets .

Data Contradictions & Resolution

Q. Discrepancies in reported crystallographic parameters for related compounds—how to address them?

For example, SHELXL-refined structures of similar chlorinated propanones show variations in bond lengths (C-Cl: 1.74–1.79 Å) due to data quality or refinement protocols. Mitigate by:

Q. Conflicting metabolic stability data in different in vitro models—how to reconcile?

Variability in hepatocyte assays (e.g., human vs. rodent) arises from species-specific enzyme expression. Use:

- Human liver microsomes (HLM): Standardize incubation conditions (pH 7.4, 37°C).

- Recombinant CYP isoforms: Identify dominant metabolizing enzymes (e.g., CYP3A4/2D6).

- Kinetic analysis: Calculate intrinsic clearance (CLint) and extrapolate to in vivo using scaling factors .

Methodological Recommendations

9. Optimizing synthetic yield for scale-up:

- Stepwise functionalization: Introduce SMe and SCF₃ groups sequentially to avoid competing reactions.

- Catalysis: Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.

- Purification: Employ silica gel chromatography with hexane/EtOAc gradients to separate sulfur byproducts .

10. Designing stability studies for long-term storage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.